molecular formula C10H12ClNO2 B12933129 (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid

Cat. No.: B12933129
M. Wt: 213.66 g/mol
InChI Key: BPARMBYKTQILIP-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylalanine, an essential amino acid, and features a chloromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as phenylalanine.

    Chloromethylation: The benzene ring of phenylalanine is chloromethylated using reagents like formaldehyde and hydrochloric acid under acidic conditions.

    Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the alpha position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce a variety of functionalized phenylalanine derivatives.

Scientific Research Applications

(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: The parent compound, lacking the chloromethyl group.

    Tyrosine: Another phenylalanine derivative with a hydroxyl group instead of a chloromethyl group.

    4-Chlorophenylalanine: A similar compound with a chlorine atom directly attached to the benzene ring.

Uniqueness

(S)-2-Amino-3-(4-(chloromethyl)phenyl)propanoic acid is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for a variety of chemical modifications and interactions that are not possible with the parent compound or other derivatives.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2S)-2-amino-3-[4-(chloromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H12ClNO2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1

InChI Key

BPARMBYKTQILIP-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)CCl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)CCl

Origin of Product

United States

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